

Theoretical studies on 2-(2-Bromoethyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Bromoethyl)benzaldehyde

Cat. No.: B1278586

[Get Quote](#)

An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-(2-Bromoethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Bromoethyl)benzaldehyde is a bifunctional aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and fine chemicals.^[1] Its unique structure, featuring both a reactive aldehyde and a bromoethyl group, allows for a variety of chemical transformations. This technical guide provides a comprehensive framework for the theoretical and computational analysis of **2-(2-Bromoethyl)benzaldehyde**. While specific experimental and computational studies on this molecule are not extensively available in public literature, this document outlines established methodologies based on Density Functional Theory (DFT) and standard experimental protocols for analogous compounds. By following this guide, researchers can elucidate the molecule's geometric, electronic, and spectroscopic properties, which is crucial for predicting its reactivity, understanding its interactions with biological targets, and designing novel derivatives.

Introduction

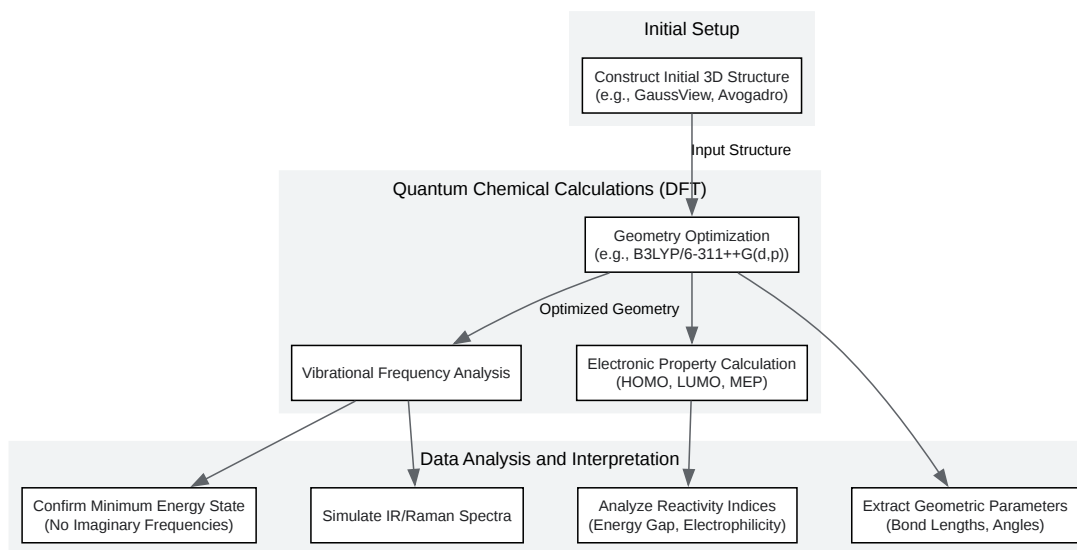
2-(2-Bromoethyl)benzaldehyde (CAS No. 22901-09-3) is a chemical intermediate with the molecular formula C_9H_9BrO and a molecular weight of 213.07 g/mol.^{[2][3][4]} Its structure consists of a benzaldehyde core substituted with a 2-bromoethyl group at the ortho position.

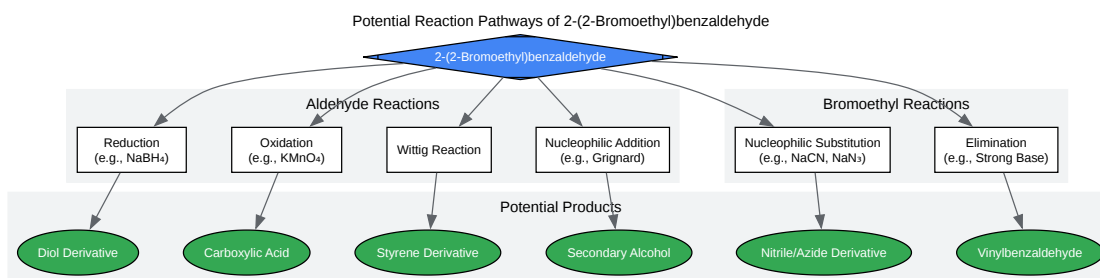
This arrangement of functional groups makes it a versatile synthon in organic chemistry.[1] The aldehyde moiety is susceptible to nucleophilic addition, oxidation, and reduction, while the carbon-bromine bond provides a site for nucleophilic substitution or elimination reactions.[1] These reactive sites are of particular interest in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] A thorough understanding of its molecular properties through theoretical studies is essential for unlocking its full potential in drug discovery and materials science.

Theoretical Studies: A Methodological Approach

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful insights into molecular structure and reactivity.[5] A typical workflow for the theoretical analysis of a molecule like **2-(2-Bromoethyl)benzaldehyde** is outlined below.

Computational Workflow for 2-(2-Bromoethyl)benzaldehyde Analysis





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. 2-(2-Bromoethyl)benzaldehyde | C₉H₉BrO | CID 10656207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cenmed.com [cenmed.com]
- 4. 2-(2-Bromoethyl)benzaldehyde | 22901-09-3 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Theoretical studies on 2-(2-Bromoethyl)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1278586#theoretical-studies-on-2-2-bromoethyl-benzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com